3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one
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Overview
Description
3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a phenyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Similar structure with an amino and hydroxy group on a phenyl ring.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a hydroxy and methylphenyl group but differs in the overall structure.
Uniqueness
3-Amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, hydroxy group, and a substituted phenyl ring makes it a versatile compound for various applications .
Properties
CAS No. |
304679-05-8 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-amino-6-hydroxy-1-(4-methylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(16)9-12(14)3-2-8-15/h4-7,9,15H,2-3,8,14H2,1H3 |
InChI Key |
ZVGXPGDWIXQUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(CCCO)N |
Origin of Product |
United States |
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